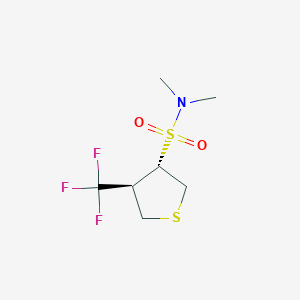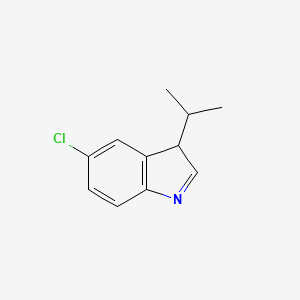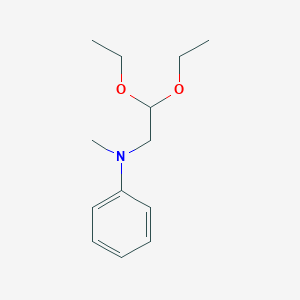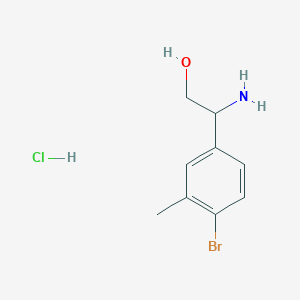![molecular formula C13H18F3NO4S B6603129 {1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate CAS No. 2706486-64-6](/img/structure/B6603129.png)
{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate, or MPA-TFMS, is a compound that has been recently studied for its potential applications in a variety of scientific fields. This compound has been found to possess a variety of interesting properties, including the ability to act as a catalyst for certain reactions and the ability to interact with biological molecules in a manner that could be useful in medical research.
Applications De Recherche Scientifique
MPA-TFMS has been studied for its potential applications in a variety of scientific fields. One of the most promising applications is its use as a catalyst for reactions involving carbon-hydrogen and carbon-oxygen bonds. In addition, MPA-TFMS has been studied for its potential to interact with biological molecules, such as proteins, lipids, and nucleic acids. This interaction could be useful in medical research, as it could allow researchers to better understand the structure and function of these molecules.
Mécanisme D'action
The exact mechanism of action of MPA-TFMS is still under investigation. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows MPA-TFMS to act as a catalyst for certain reactions, as well as to interact with biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPA-TFMS are still under investigation. However, it is believed that the compound could have a variety of effects on biological molecules, including the ability to modify the structure and function of proteins, lipids, and nucleic acids. In addition, MPA-TFMS has been studied for its potential to interact with certain hormones and neurotransmitters, which could have implications for medical research.
Avantages Et Limitations Des Expériences En Laboratoire
MPA-TFMS has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is highly soluble in a variety of solvents. In addition, it is stable in a wide range of temperatures and pH levels, making it suitable for use in a variety of experiments. The main limitation of MPA-TFMS is that its mechanism of action is still not fully understood, which could limit its usefulness in certain experiments.
Orientations Futures
There are a number of potential future directions for research on MPA-TFMS. One potential direction is to further investigate its mechanism of action, as this could lead to a better understanding of its effects on biological molecules. In addition, further research could be done to explore the potential applications of MPA-TFMS in medical research, as well as to investigate its potential therapeutic effects. Furthermore, research could be done to explore the potential for MPA-TFMS to be used as a catalyst for a variety of reactions. Finally, further research could be done to explore the potential for MPA-TFMS to be used as a drug delivery system, as this could have implications for the development of new drugs.
Méthodes De Synthèse
MPA-TFMS can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-methoxy-2-[4-(propan-2-yl)phenyl]ethanol with trifluoromethanesulfonic anhydride (TFMS). This reaction produces the desired product in high yield and can be performed in a short amount of time. Other methods of synthesis include the use of pyridine, dimethylformamide, and other reagents.
Propriétés
IUPAC Name |
[1-methoxy-2-(4-propan-2-ylphenyl)ethylidene]azanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.CHF3O3S/c1-9(2)11-6-4-10(5-7-11)8-12(13)14-3;2-1(3,4)8(5,6)7/h4-7,9,13H,8H2,1-3H3;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERAGFSCUFFSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=[NH2+])OC.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)



![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)

![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)
![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)


![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)